molecular formula C18H21N5O3 B2382107 N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide CAS No. 1021030-92-1

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide

Cat. No. B2382107
CAS RN: 1021030-92-1
M. Wt: 355.398
InChI Key: HROOIEYYNHWGKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazolo[4,3-b]pyridazine ring, possibly through a cyclization reaction, followed by the attachment of the methoxyphenyl and ethylbutyramide groups .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of a triazolo[4,3-b]pyridazine ring attached to a methoxyphenyl group and an ethylbutyramide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group and the aromatic rings could affect its solubility and reactivity .

Scientific Research Applications

Anticancer Properties

1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have shown promise as potential anticancer agents. Their unique structure allows for specific interactions with cancer cell receptors, making them attractive candidates for drug design and development . Further research is needed to explore their efficacy against specific cancer types.

In Silico Studies

Pharmacokinetic and molecular modeling studies provide insights into the compound’s behavior within biological systems. These computational approaches aid in predicting drug interactions, bioavailability, and toxicity.

Safety and Hazards

Without specific studies on this compound, it’s difficult to provide accurate information about its safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also involve modifying its structure to enhance its properties or activities .

properties

IUPAC Name

N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-3-5-16(24)19-10-11-26-17-9-8-15-20-21-18(23(15)22-17)13-6-4-7-14(12-13)25-2/h4,6-9,12H,3,5,10-11H2,1-2H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROOIEYYNHWGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCOC1=NN2C(=NN=C2C3=CC(=CC=C3)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide

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